Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- is a complex formed by copper ions coordinated with a bidentate ligand derived from glycine. The ligand, N,N'-1,2-ethanediylbis[glycinato], features two glycine units connected by an ethylene bridge. This compound is characterized by its unique chelation properties, allowing it to form stable complexes with metal ions. The copper ion in this compound typically exists in the +2 oxidation state, which is common for many copper complexes in coordination chemistry.
The chemical formula for this compound is C₆H₁₀CuN₂O₄, and it is often represented in various structural forms that highlight the coordination of the glycine moieties to the copper center. This compound has garnered interest due to its potential applications in various fields, including biochemistry and materials science.
Research indicates that copper complexes exhibit significant biological activities. Copper plays a crucial role in various biological processes, including:
The synthesis of Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- typically involves:
Copper complexes have diverse applications across various fields:
Studies on the interactions of Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- with biomolecules have shown:
These interactions are critical for understanding the compound's biological mechanisms and potential therapeutic applications.
Several compounds share structural similarities with Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]-. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Copper(II) Glycinate | Cu(C₂H₄N₂O₂)₂ | Simpler structure; only one glycine ligand per copper ion |
Copper(II) Acetate | Cu(C₂H₃O₂)₂ | Commonly used in organic synthesis; different ligand properties |
Copper(II) Ethylenediamine Complex | Cu(C₂H₈N₂)₂ | Contains ethylenediamine; exhibits different coordination geometry |
Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- stands out due to its dual glycine coordination which enhances its stability and biological activity compared to simpler copper complexes. Its unique chelation properties make it particularly interesting for applications requiring specific metal-ligand interactions.